molecular formula C23H39NO19 B10777401 3'-beta-Sialyl-beta-lactose CAS No. 64839-32-3

3'-beta-Sialyl-beta-lactose

Katalognummer B10777401
CAS-Nummer: 64839-32-3
Molekulargewicht: 633.6 g/mol
InChI-Schlüssel: CILYIEBUXJIHCO-LPTWSRJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-beta-Sialyl-beta-lactose is a complex carbohydrate composed of sialic acid linked to lactose. It is a type of human milk oligosaccharide, which are the third most abundant component in human milk after lactose and fat. This compound plays a crucial role in infant nutrition and health, contributing to the development of the immune system and gut microbiota.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-beta-Sialyl-beta-lactose typically involves enzymatic methods due to the complexity of the molecule. One common approach is the use of a multi-enzymatic cascade in a one-pot biosynthesis. This method employs enzymes such as sialyltransferases to transfer sialic acid to lactose under optimized conditions, including specific pH, temperature, and the presence of cofactors like cytidine monophosphate .

Industrial Production Methods

Industrial production of 3’-beta-Sialyl-beta-lactose often utilizes genetically engineered microorganisms, such as Escherichia coli, to enhance yield and efficiency. These microorganisms are modified to express the necessary enzymes for the biosynthesis of the compound. The process involves fermentation, followed by purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3’-beta-Sialyl-beta-lactose can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into its monosaccharide components.

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Glycosylation: Addition of sugar moieties to form more complex carbohydrates.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or enzymatic conditions.

    Oxidation: Often involves reagents like periodate or enzymatic oxidases.

    Glycosylation: Requires glycosyltransferases and activated sugar donors.

Major Products

    Hydrolysis: Produces sialic acid and lactose.

    Oxidation: Results in the formation of aldehydes or ketones.

    Glycosylation: Leads to the formation of more complex oligosaccharides.

Wissenschaftliche Forschungsanwendungen

3’-beta-Sialyl-beta-lactose has numerous applications in scientific research:

Wirkmechanismus

The mechanism by which 3’-beta-Sialyl-beta-lactose exerts its effects involves its interaction with specific receptors on the surface of cells. It can mimic the natural ligands of these receptors, thereby blocking the binding of pathogens and preventing infections. Additionally, it can modulate the immune response and promote the growth of beneficial gut bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6’-Sialyllactose: Another human milk oligosaccharide with sialic acid linked at a different position.

    Lacto-N-neotetraose: A neutral oligosaccharide found in human milk.

    Lacto-N-tetraose: Another neutral oligosaccharide with a different structure.

Uniqueness

3’-beta-Sialyl-beta-lactose is unique due to its specific linkage of sialic acid to lactose, which imparts distinct biological functions. Its ability to prevent pathogen adhesion and modulate the immune system sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

64839-32-3

Molekularformel

C23H39NO19

Molekulargewicht

633.6 g/mol

IUPAC-Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C23H39NO19/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20-,21-,23-/m0/s1

InChI-Schlüssel

CILYIEBUXJIHCO-LPTWSRJFSA-N

Isomerische SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O

Kanonische SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.